

Application of FT-IR Spectroscopy for Identifying Cefuroxime Axetil Polymorphs

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Compound of Interest

Compound Name: *cefuroxime axetil*

Cat. No.: *B7790884*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefuroxime axetil, a second-generation cephalosporin antibiotic, is known to exist in different polymorphic forms, primarily a crystalline and an amorphous form. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability. Therefore, the identification and characterization of **cefuroxime axetil** polymorphs are critical for ensuring drug quality, efficacy, and stability.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the identification and differentiation of polymorphs. Different polymorphic forms of a compound will have unique crystal lattice structures and intermolecular interactions, which result in distinct vibrational modes and, consequently, unique FT-IR spectra. This application note provides a detailed protocol for the identification of **cefuroxime axetil** polymorphs using FT-IR spectroscopy.

Data Presentation: FT-IR Spectral Characteristics of Cefuroxime Axetil Polymorphs

The FT-IR spectra of different **cefuroxime axetil** polymorphs exhibit noticeable differences in the fingerprint region (1800 cm^{-1} - 650 cm^{-1}), which are indicative of variations in their crystal structures. The amorphous form generally shows broader absorption bands compared to the sharper and more defined peaks of the crystalline form.

Polymorphic Form	Characteristic FT-IR Peaks (cm ⁻¹) and Assignments	Reference
Amorphous	- ~3483: N-H stretching vibration	[1]
	- ~1778: C=O stretching of vinyl ester	[1]
	- ~1714: Carbonyl group	[2]
	- ~1680-1648: C=O group	[3]
	- ~1593: C=C stretching in the furanyl ring and C=N stretching vibrations	[4][5]
	- ~1446: C-H bending	[2]
	- ~1377: O-H bending	[2]
	- ~1251: C-O stretching	[2]
	- ~1200-1110: C-C group	[3]
	- ~1067: C-N stretching	[2]
	- ~1010: C-C stretching	[2]
Crystalline (General)	Generally sharper and more defined peaks compared to the amorphous form. Specific peak positions may vary between different crystalline forms (e.g., Form α and Form β).	[4][6]
	- ~1786, 1736, 1686, 1543: C=O of β -lactam, ester, carbamyl, and amido groups	[7]
	- ~3483, 3363, 3313: N-H and N-H ₂ stretching bonds	[7]

Crystalline Form α & β	Characterized by distinct DSC, IR, and X-ray powder diffraction patterns. Detailed comparative FT-IR peak data for Form α and Form β are proprietary and often found in patent literature. However, their existence and differentiation by IR are confirmed.	[8]
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Experimental Protocols

This section provides a detailed methodology for the identification of **cefuroxime axetil** polymorphs using FT-IR spectroscopy.

Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a widely used method for analyzing solid samples with FT-IR spectroscopy.

Materials and Equipment:

- **Cefuroxime axetil** sample (amorphous and/or crystalline forms)
- FT-IR grade Potassium Bromide (KBr), dried in an oven at 105°C for at least 2 hours to remove moisture.
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Spatula
- Analytical balance

Protocol:

- Weighing: Accurately weigh approximately 1-2 mg of the **cefuroxime axetil** sample and 100-200 mg of dry FT-IR grade KBr.
- Grinding: Transfer the weighed sample and KBr to the agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding process should be thorough to ensure the sample is well dispersed in the KBr matrix.
- Pellet Formation: Transfer the ground mixture into the pellet-forming die.
- Pressing: Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.
- Pellet Retrieval: Carefully release the pressure and retrieve the transparent or semi-transparent KBr pellet from the die.

FT-IR Spectrometer Setup and Data Acquisition

Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer

Protocol:

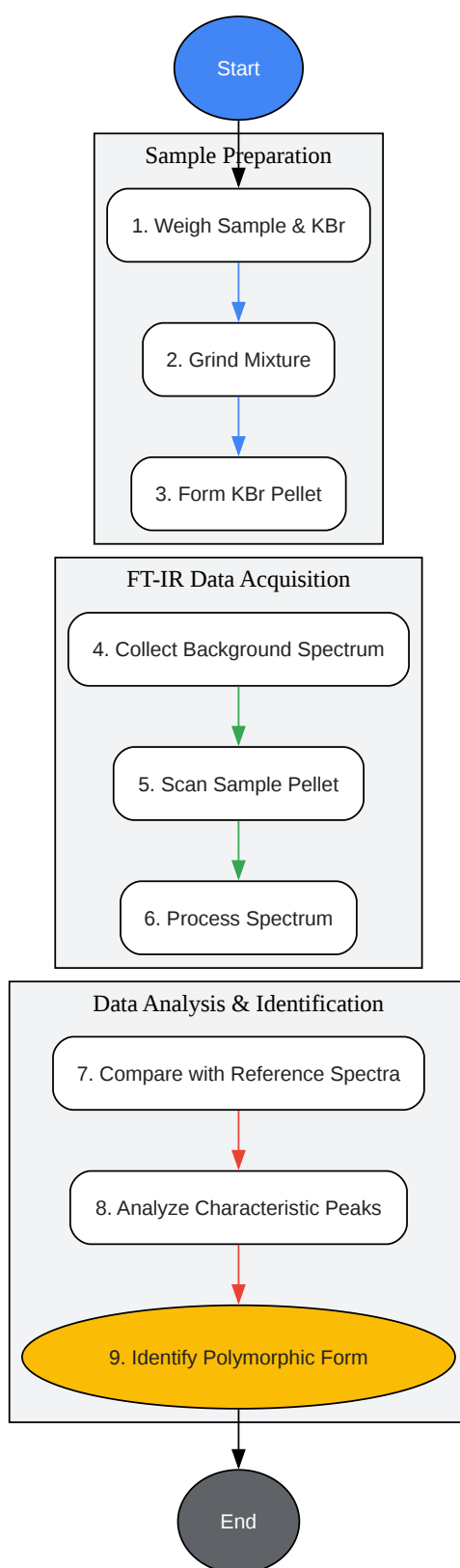
- Instrument Purging: Purge the FT-IR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Background Spectrum: Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
- Sample Placement: Place the prepared KBr pellet containing the **cefuroxime axetil** sample in the sample holder of the spectrometer.
- Spectral Acquisition: Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}

- Number of Scans: 16-32 (to improve signal-to-noise ratio)
- Data Processing: Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing if necessary.

Data Analysis and Polymorph Identification

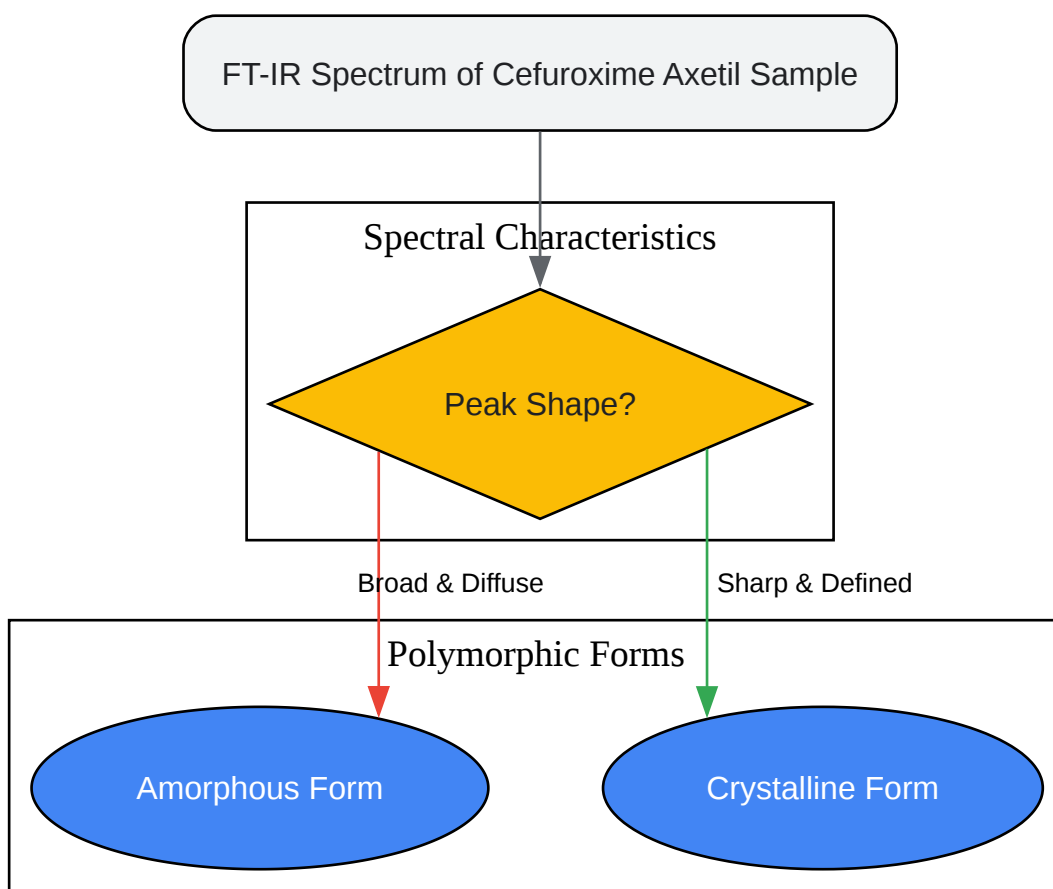
- Spectral Comparison: Compare the obtained FT-IR spectrum of the sample with the reference spectra of known **cefuroxime axetil** polymorphs (amorphous and crystalline forms).
- Peak Analysis: Carefully examine the characteristic absorption bands in the fingerprint region ($1800 - 650 \text{ cm}^{-1}$).
 - Amorphous Form: Look for broader and less defined peaks.
 - Crystalline Form: Look for sharper and more distinct peaks.
- Identification: Based on the comparison and peak analysis, identify the polymorphic form of the **cefuroxime axetil** sample. The presence of sharp, well-defined peaks indicates a crystalline form, while broad, diffuse bands suggest an amorphous form. The specific peak positions will help in differentiating between different crystalline polymorphs if reference spectra are available.

Mandatory Visualizations



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Caption: Experimental workflow for FT-IR analysis of **cefuroxime axetil** polymorphs.



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Caption: Logical relationship for identifying **cefuroxime axetil** polymorphs.

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